molecular formula C16H14FN3O2 B2546032 2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1421468-51-0

2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2546032
CAS No.: 1421468-51-0
M. Wt: 299.305
InChI Key: VWMDRTDGVNJGNM-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound that features a fluorine atom, a furan ring, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Formation of the benzamide group: This involves the reaction of the intermediate compound with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
  • 2-fluoro-N-(4-methyl-2-pyridinyl)benzamide
  • 2,4-dichloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide

Uniqueness

2-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is unique due to the combination of its fluorine atom, furan ring, and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-20-14(15-7-4-8-22-15)9-11(19-20)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMDRTDGVNJGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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